molecular formula C13H11NO4S B1393429 1-Nitro-3-[(phenylsulfonyl)methyl]benzene CAS No. 34111-96-1

1-Nitro-3-[(phenylsulfonyl)methyl]benzene

Cat. No.: B1393429
CAS No.: 34111-96-1
M. Wt: 277.3 g/mol
InChI Key: QONDKTIYNBGJII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Nitro-3-[(phenylsulfonyl)methyl]benzene is an organic compound characterized by a nitro group (-NO2) and a phenylsulfonylmethyl group (-SO2CH2Ph) attached to a benzene ring

Scientific Research Applications

1-Nitro-3-[(phenylsulfonyl)methyl]benzene has several scientific research applications:

Safety and Hazards

“1-Nitro-3-[(phenylsulfonyl)methyl]benzene” is classified as an irritant . Always handle it with appropriate safety measures.

Biochemical Analysis

Biochemical Properties

1-Nitro-3-[(phenylsulfonyl)methyl]benzene plays a significant role in biochemical reactions, particularly in the inhibition of enzymes such as dihydrofolate reductase. This compound interacts with enzymes, proteins, and other biomolecules through its nitro and sulfonyl groups, which can form hydrogen bonds and other interactions with active sites of enzymes. These interactions can lead to the inhibition or activation of enzymatic activity, affecting various biochemical pathways .

Cellular Effects

This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of key signaling molecules and transcription factors, leading to changes in gene expression patterns. Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes, resulting in changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The nitro and sulfonyl groups of the compound can form specific interactions with the active sites of enzymes, leading to inhibition or activation of their activity. These interactions can also affect the binding of transcription factors to DNA, resulting in changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit enzyme activity and modulate gene expression without causing significant toxicity. At high doses, the compound can exhibit toxic effects, including cellular damage and adverse effects on organ function. Threshold effects have been observed, where the compound’s activity increases sharply at certain dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through oxidation and reduction reactions, leading to the formation of metabolites that can further interact with biochemical pathways. These interactions can affect metabolic flux and alter the levels of key metabolites in cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biochemical activity. The compound can be transported across cell membranes and distributed to various cellular compartments, where it can exert its effects .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the cytoplasm, nucleus, and other organelles, where it can interact with enzymes, transcription factors, and other biomolecules. These interactions can affect the compound’s activity and function within cells .

Preparation Methods

The synthesis of 1-Nitro-3-[(phenylsulfonyl)methyl]benzene typically involves a multi-step process. One common method starts with the reaction of 3-nitrobenzyl chloride with thiophenol in the presence of potassium carbonate in acetone. This mixture is refluxed for 16 hours, resulting in the formation of 1-nitro-3-(phenylthio)methylbenzene. The product is then oxidized using hydrogen peroxide in acetic acid to yield this compound .

Chemical Reactions Analysis

1-Nitro-3-[(phenylsulfonyl)methyl]benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide, acetic acid, and reducing agents like palladium on carbon (Pd/C) for hydrogenation. Major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-Nitro-3-[(phenylsulfonyl)methyl]benzene can be compared with similar compounds such as:

Properties

IUPAC Name

1-(benzenesulfonylmethyl)-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4S/c15-14(16)12-6-4-5-11(9-12)10-19(17,18)13-7-2-1-3-8-13/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONDKTIYNBGJII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Nitro-3-[(phenylsulfonyl)methyl]benzene
Reactant of Route 2
Reactant of Route 2
1-Nitro-3-[(phenylsulfonyl)methyl]benzene
Reactant of Route 3
Reactant of Route 3
1-Nitro-3-[(phenylsulfonyl)methyl]benzene
Reactant of Route 4
Reactant of Route 4
1-Nitro-3-[(phenylsulfonyl)methyl]benzene
Reactant of Route 5
Reactant of Route 5
1-Nitro-3-[(phenylsulfonyl)methyl]benzene
Reactant of Route 6
Reactant of Route 6
1-Nitro-3-[(phenylsulfonyl)methyl]benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.